

# L-Ascorbic acid 2-phosphate trisodium salt chemical properties

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An In-depth Technical Guide to **L-Ascorbic Acid 2-Phosphate Trisodium Salt**

## Abstract

**L-Ascorbic acid 2-phosphate trisodium salt** (AA2P) is a highly stable, long-acting derivative of Vitamin C, developed to overcome the inherent instability of L-ascorbic acid in aqueous solutions.[1][2][3] This stability makes it an invaluable supplement in various research and development applications, particularly in cell culture, tissue engineering, and cosmetics.[1][4][5] In biological systems, AA2P functions as a pro-drug, being enzymatically hydrolyzed by cellular phosphatases to release biologically active L-ascorbic acid. This process provides a sustained intracellular supply of Vitamin C, which is essential for numerous physiological functions. As a potent antioxidant and a critical cofactor for enzymes involved in collagen synthesis, AA2P significantly promotes cell proliferation, differentiation, and the formation of extracellular matrix.[2][3][6][7] This guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activities, and key experimental protocols for **L-Ascorbic acid 2-phosphate trisodium salt**.

## Chemical and Physical Properties

**L-Ascorbic acid 2-phosphate trisodium salt** is an organic sodium salt and a phosphate ester of L-ascorbic acid.[2] Its key identifiers and physicochemical properties are summarized below for easy reference.

**Table 1: Chemical Identifiers**

Identifier	Value	Reference
Chemical Name	L-Ascorbic acid 2-(dihydrogen phosphate), trisodium salt	[5]
Synonyms	Sodium L-ascorbyl-2-phosphate, AA2P, VCP-NA, Stay-C 50	[2][4][8]
CAS Number	66170-10-3	[4][8]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> Na <sub>3</sub> O <sub>9</sub> P	[4]
Molecular Weight	322.05 g/mol (anhydrous basis)	[4][8]
PubChem CID	54731234	[2]

**Table 2: Physicochemical Properties**

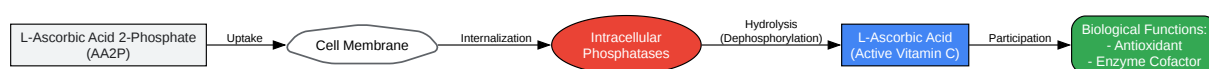
Property	Value	Reference
Appearance	White to off-white solid powder	[4]
Purity	≥95% (HPLC)	[4][8]
Melting Point	>197°C (decomposes) or 260°C	[4]
Solubility	Soluble in water (up to 100 mM or 789 g/L at 20°C); Slightly soluble in acidic DMSO	[4][5]
pH	9.0 - 9.5 (in a 30 g/L aqueous solution at 25°C)	[5]
Stability	Hygroscopic; Stable at room temperature for short-term storage. More stable than L-ascorbic acid in solution.	[4][5][9]

**Table 3: Storage and Handling**

Condition	Recommendation	Reference
Short-Term Storage	Room Temperature, desiccated	[5][10]
Long-Term Storage	-20°C, under inert atmosphere	[4]
Stock Solution Storage	-80°C for up to 6 months; -20°C for up to 1 month	[1]
Handling	Handle in accordance with standard laboratory safety procedures. Avoid generating dust and contact with strong oxidizing agents.	[4][11]

## Mechanism of Action

The primary mechanism of action for **L-Ascorbic acid 2-phosphate trisodium** salt is its role as a stable precursor to L-ascorbic acid.[1] Due to the phosphate group at the C2 position of the ascorbate molecule, it is resistant to oxidation.[9] Upon introduction into a biological system, such as a cell culture environment, it is readily taken up by cells. Intracellularly, endogenous phosphatases cleave the phosphate group, releasing active L-ascorbic acid. This enzymatic conversion ensures a continuous and sustained release of Vitamin C, which can then participate in various cellular processes.



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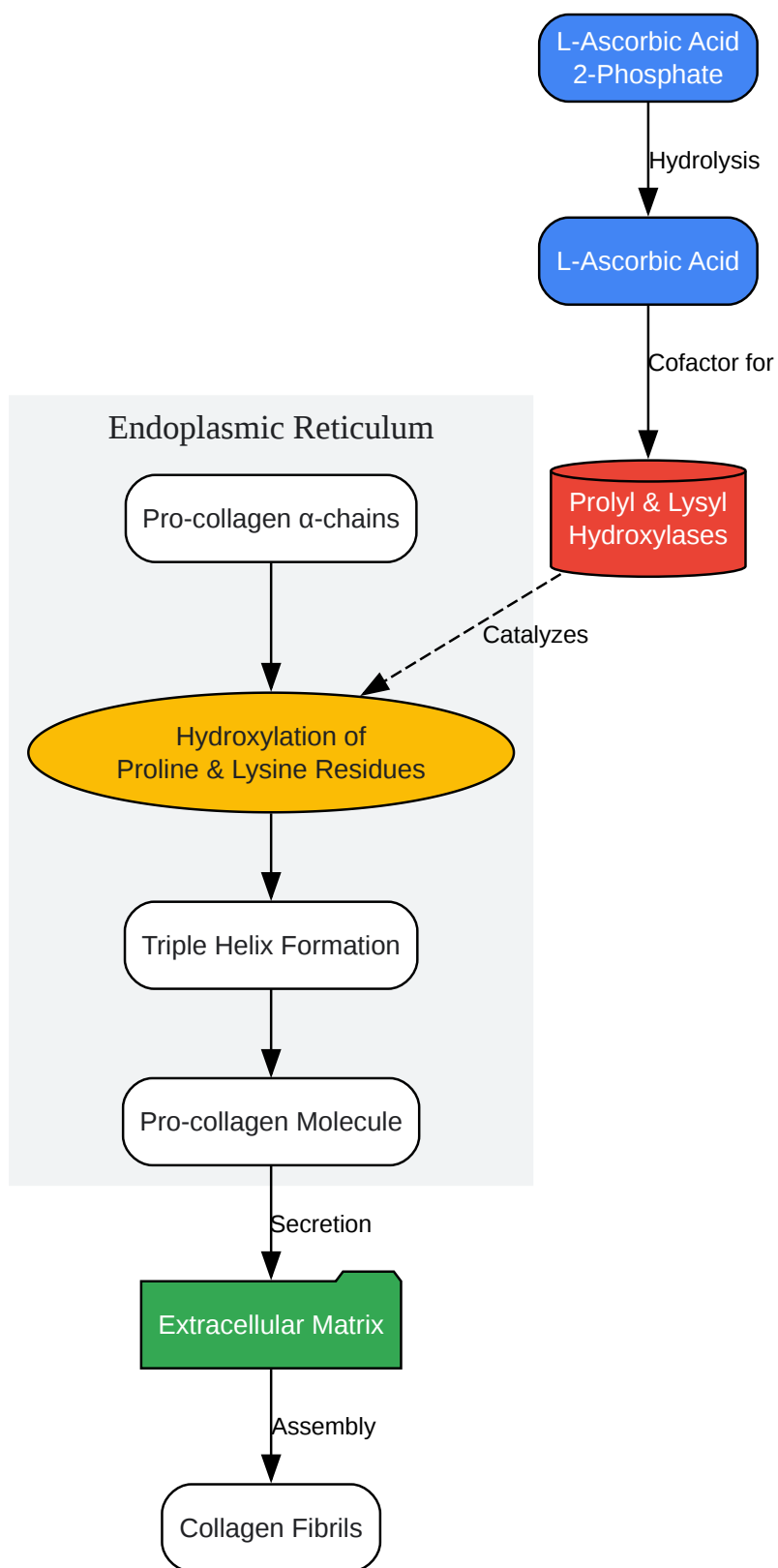
*Diagram 1: Conversion of AA2P to active L-Ascorbic Acid.*

## Biological Activities and Signaling Pathways

The biological effects of AA2P are attributable to the properties of L-ascorbic acid released post-hydrolysis.

## Role in Collagen Synthesis

L-ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of pro-collagen molecules.<sup>[3][12]</sup> By ensuring a steady supply of ascorbic acid, AA2P promotes the hydroxylation of proline and lysine residues, which is a prerequisite for the formation of stable, triple-helix collagen.<sup>[3]</sup> Studies have shown that supplementing cell culture media with AA2P enhances collagen synthesis, accelerates procollagen processing, and increases the deposition of collagen into the extracellular matrix.<sup>[6][7]</sup>



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Diagram 2: Role of AA2P in the collagen synthesis pathway.

## Stem Cell Proliferation and Differentiation

AA2P is widely used as a culture medium supplement for the differentiation of various stem cells, particularly towards the osteogenic lineage.<sup>[1][5][13]</sup> It has been shown to significantly stimulate the growth and proliferation of human adipose-derived stem cells (hASCs) and bone marrow-derived mesenchymal stem cells (MSCs).<sup>[1]</sup> In osteogenic differentiation protocols, AA2P increases the activity of alkaline phosphatase (ALP) and enhances the expression of key transcription factors like Runx2, which are crucial markers of bone formation.<sup>[1]</sup> It often works synergistically with other agents like FGF-2 and dexamethasone to maintain the differentiation potential of MSCs.<sup>[1][14]</sup>

## Antioxidant Activity

As a precursor to Vitamin C, AA2P provides potent antioxidant protection.<sup>[2]</sup> L-ascorbic acid is a primary water-soluble antioxidant that readily donates electrons to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.<sup>[15][16]</sup> AA2P has demonstrated synergistic protective effects on human mesenchymal stem cells against oxidative stress when used in combination with N-acetylcysteine.<sup>[14]</sup>

## Experimental Protocols

### Preparation of a Sterile Stock Solution

This protocol describes the preparation of a 200X (10 mg/mL) stock solution for use in cell culture.

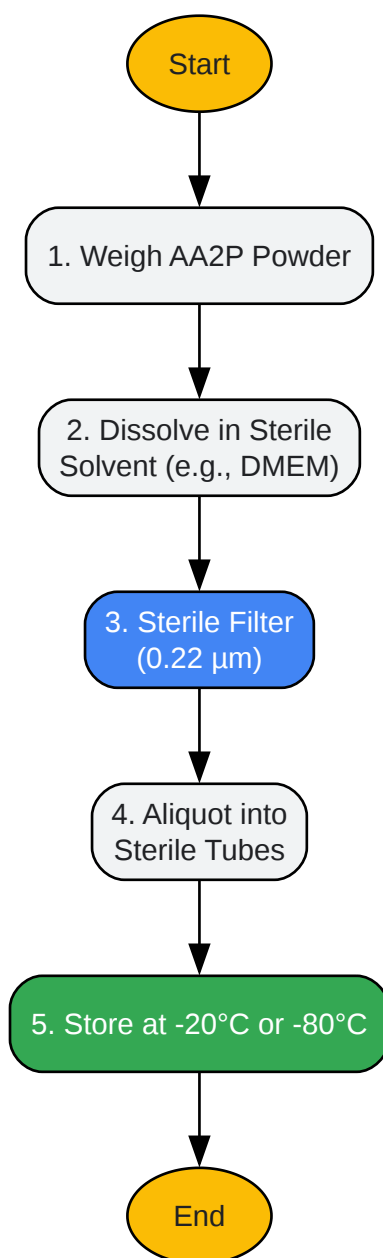
Materials:

- **L-Ascorbic acid 2-phosphate trisodium** salt powder
- Dulbecco's Modified Eagle's Medium (DMEM) or sterile water<sup>[1][3][17]</sup>
- Sterile conical tubes (e.g., 15 mL or 50 mL)
- 0.22 µm sterile syringe filter
- Sterile syringes

- Sterile microcentrifuge tubes for aliquoting

#### Methodology:

- In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of **L-Ascorbic acid 2-phosphate trisodium** salt powder. To prepare 10 mL of a 10 mg/mL stock, weigh 100 mg of powder.
- Transfer the powder to a sterile conical tube.
- Add 10 mL of sterile DMEM or water to the tube.<sup>[3]</sup> The compound is readily soluble in water.
- Vortex gently until the powder is completely dissolved.
- Draw the solution into a sterile syringe.
- Attach a 0.22 µm sterile filter to the syringe.
- Filter the solution into a new sterile conical tube to ensure sterility.<sup>[1]</sup>
- Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 500 µL) in sterile microcentrifuge tubes.
- Label the aliquots clearly with the name, concentration, and date of preparation.
- Store the aliquots at -20°C for up to one month or at -80°C for up to six months.<sup>[1][3]</sup>



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*Diagram 3: Workflow for preparing a sterile AA2P stock solution.*

## Protocol for Osteogenic Differentiation of hASCs

This protocol is a representative example of using AA2P to induce osteogenic differentiation in human adipose-derived stem cells (hASCs).

Materials:



- Cultured hASCs at ~80% confluency
- Basal medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- Osteogenic induction medium: Basal medium supplemented with:
  - 10 nM Dexamethasone
  - 10 mM  $\beta$ -glycerophosphate
  - 150  $\mu$ M **L-Ascorbic acid 2-phosphate trisodium** salt (diluted from a sterile stock)[1]
- Cell culture plates (e.g., 6-well plates)
- ALP activity assay kit
- Reagents for RNA extraction and RT-qPCR (for Runx2 expression analysis)

#### Methodology:

- Seed hASCs in 6-well plates at a density of  $2 \times 10^4$  cells/cm<sup>2</sup> and culture in basal medium until they reach approximately 80% confluency.
- Aspirate the basal medium and replace it with the prepared osteogenic induction medium.
- Culture the cells for a period of 2 to 3 weeks, performing a full medium exchange every 2 to 3 days.[1]
- Analysis of Differentiation:
  - At Day 7 and 14: Assess Alkaline Phosphatase (ALP) activity. Lyse the cells according to the assay kit manufacturer's instructions and measure the colorimetric change, normalizing the activity to the total protein content of the lysate. Higher ALP activity indicates osteogenic differentiation.[1]
  - At Day 7 and 14: Analyze the expression of the osteogenic marker gene Runx2. Extract total RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR (RT-

qPCR) using primers specific for Runx2. An increase in Runx2 expression relative to a housekeeping gene confirms differentiation.[1]

- Control Group: Culture a parallel set of cells in the basal medium without the osteogenic supplements to serve as a negative control.

## Conclusion

**L-Ascorbic acid 2-phosphate trisodium** salt is a superior alternative to L-ascorbic acid for applications requiring sustained Vitamin C activity. Its enhanced stability in solution prevents oxidative degradation, ensuring consistent and reproducible results in long-term experiments like cell differentiation and tissue engineering.[3] By reliably delivering L-ascorbic acid intracellularly, it effectively functions as an antioxidant and a vital enzyme cofactor, promoting critical biological processes such as collagen synthesis and stem cell differentiation.[1][6] The well-defined chemical properties and clear mechanism of action make it an indispensable tool for researchers, scientists, and drug development professionals.

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